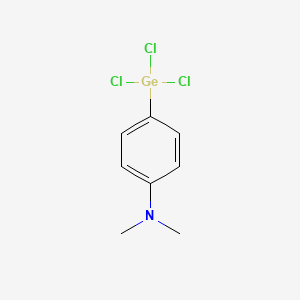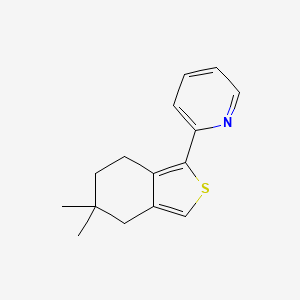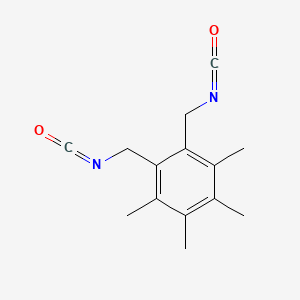
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene: is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring substituted with four methyl groups. This compound is known for its reactivity and is used in various chemical applications, particularly in the synthesis of polymers and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene can be synthesized through a multi-step process involving the reaction of 1,2-bis(hydroxymethyl)-3,4,5,6-tetramethylbenzene with phosgene or other isocyanate-generating reagents. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the isocyanate groups.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can act as a crosslinking agent in polymerization reactions, forming polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions involving isocyanate groups.
Major Products:
Ureas and Urethanes: Formed from the reaction with amines and alcohols.
Substituted Derivatives: Formed from electrophilic substitution reactions on the benzene ring.
Polymers: Formed from polymerization reactions involving the isocyanate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is used as a building block in the synthesis of complex organic molecules and polymers. Its reactivity makes it valuable in the development of new materials with specific properties.
Biology and Medicine: The compound’s ability to form stable urea and urethane linkages is exploited in the design of biomaterials and drug delivery systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of polyurethanes, coatings, adhesives, and sealants. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance the nucleophilicity of the isocyanate groups.
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups in other molecules. The pathways involved in its reactions include nucleophilic addition and substitution mechanisms, leading to the formation of stable products such as ureas, urethanes, and polymers.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(isocyanatomethyl)benzene: Lacks the methyl groups on the benzene ring, resulting in different reactivity and properties.
1,3-Bis(isocyanatomethyl)benzene: Has a different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
1,4-Bis(isocyanatomethyl)benzene: Another isomer with distinct properties and uses.
Uniqueness: 1,2-Bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene is unique due to the presence of four methyl groups on the benzene ring, which influence its reactivity and stability. This compound’s specific substitution pattern makes it valuable in applications requiring precise control over reactivity and product formation.
Eigenschaften
CAS-Nummer |
132790-72-8 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
1,2-bis(isocyanatomethyl)-3,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-10(2)12(4)14(6-16-8-18)13(11(9)3)5-15-7-17/h5-6H2,1-4H3 |
InChI-Schlüssel |
YABQYGQKNQNSBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)CN=C=O)CN=C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


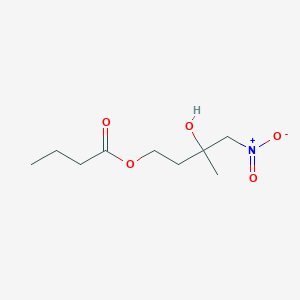
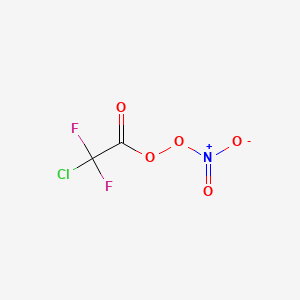
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
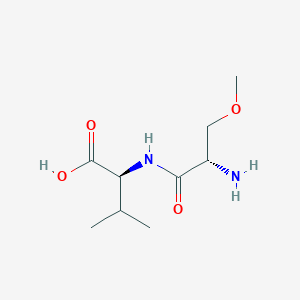
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
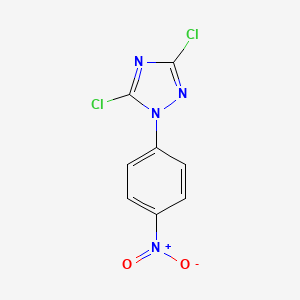
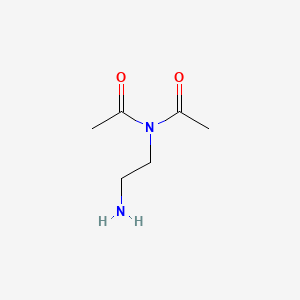
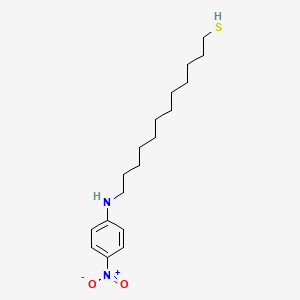
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
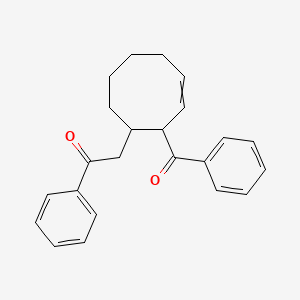
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
